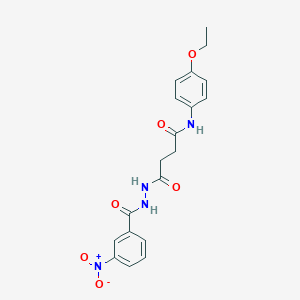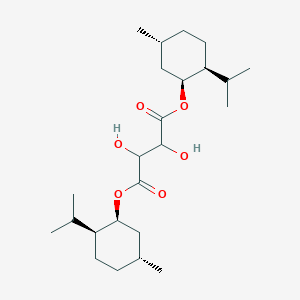![molecular formula C21H22I2N4O6 B322955 N'-(3-IODO-4-METHOXYBENZOYL)-5-[(3-IODO-4-METHOXYPHENYL)FORMOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE](/img/structure/B322955.png)
N'-(3-IODO-4-METHOXYBENZOYL)-5-[(3-IODO-4-METHOXYPHENYL)FORMOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide is a complex organic compound with the molecular formula C21H22I2N4O6 and a molecular weight of 680.2 g/mol. This compound is characterized by the presence of two 3-iodo-4-methoxyphenyl groups attached to a pentanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide typically involves multiple steps. One common method includes the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with glutaric anhydride to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)hydrazine: This compound lacks the iodine atoms and has different reactivity and applications.
N,N’-bis(3-iodophenyl)hydrazine:
The presence of both iodine and methoxy groups in N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide makes it unique and suitable for specific applications .
Properties
Molecular Formula |
C21H22I2N4O6 |
|---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
1-N//',5-N//'-bis(3-iodo-4-methoxybenzoyl)pentanedihydrazide |
InChI |
InChI=1S/C21H22I2N4O6/c1-32-16-8-6-12(10-14(16)22)20(30)26-24-18(28)4-3-5-19(29)25-27-21(31)13-7-9-17(33-2)15(23)11-13/h6-11H,3-5H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)(H,27,31) |
InChI Key |
DKWMAMKHKKRATF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)I)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B322872.png)
![N-(4-ethoxyphenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322873.png)
![4-[2-(diphenylacetyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322874.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322875.png)

![N-(4-ethoxyphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322881.png)
![4-[2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322882.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)

![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B322897.png)
